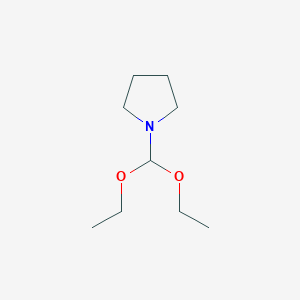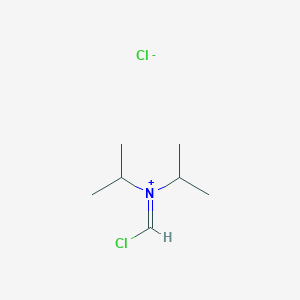
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, the reaction might involve the following steps:
Starting Materials: Tertiary amine (e.g., N-(1-methylethyl)-2-propanamine) and an alkyl halide (e.g., chloromethylene chloride).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Product Isolation: The product is typically isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds is often carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Quaternary ammonium compounds can undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: While quaternary ammonium compounds are generally stable, they can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones.
Applications De Recherche Scientifique
Quaternary ammonium compounds, including 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as antimicrobial agents in cell culture and microbiology.
Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.
Industry: Applied in the formulation of surfactants, detergents, and fabric softeners.
Mécanisme D'action
The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride may have unique properties or applications based on its specific structure and functional groups. For example, its antimicrobial efficacy, solubility, and stability could differ from other quaternary ammonium compounds, making it suitable for specialized applications.
Propriétés
Numéro CAS |
54485-04-0 |
|---|---|
Formule moléculaire |
C7H15Cl2N |
Poids moléculaire |
184.10 g/mol |
Nom IUPAC |
chloromethylidene-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C7H15ClN.ClH/c1-6(2)9(5-8)7(3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GYFYXTBCJNXNGK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+](=CCl)C(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


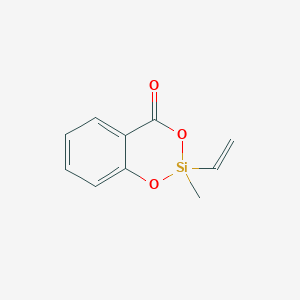
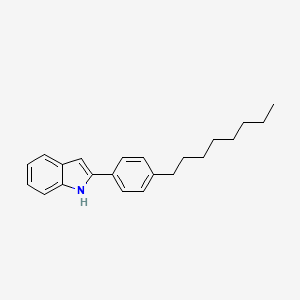

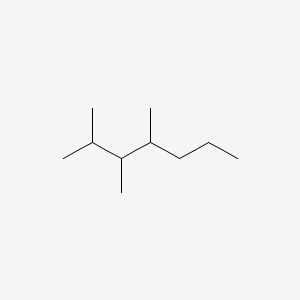
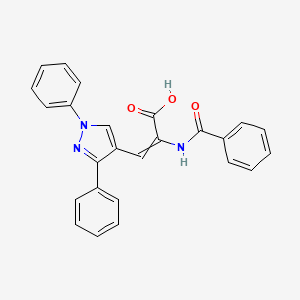
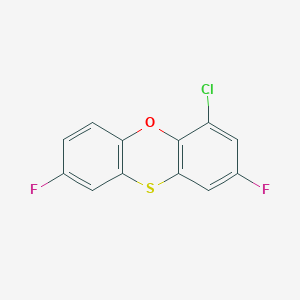
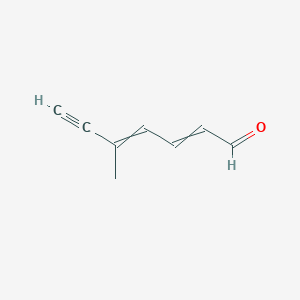
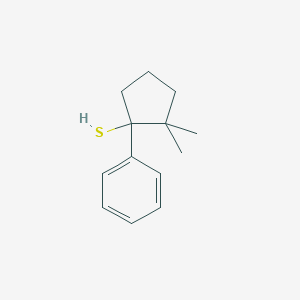
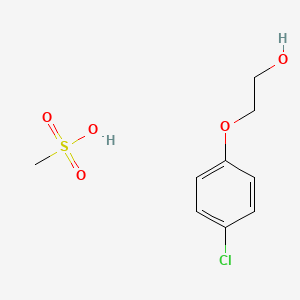


![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
